Methyl Orsellinate

描述

属性

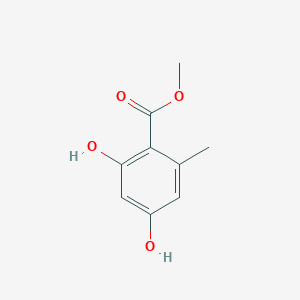

IUPAC Name |

methyl 2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCWCZLEACWJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062901 | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-58-4 | |

| Record name | Methyl orsellinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural Sources of Methyl Orsellinate in Lichens and Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl orsellinate is a naturally occurring monoaromatic polyketide with a range of documented biological activities, including antimicrobial and antioxidant properties. As a key building block in the biosynthesis of more complex lichen substances like depsides (e.g., lecanoric acid), it represents a compound of significant interest for pharmaceutical and biotechnological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on lichenized fungi. It details quantitative data, protocols for extraction and analysis, and the underlying biosynthetic pathways.

Natural Sources of this compound

This compound has been isolated from various species of lichens, particularly within the family Parmeliaceae. While it can be a minor component compared to larger depsides, several species are reliable sources. Endophytic fungi associated with lichens may also produce related compounds, though this compound itself is more commonly attributed to the mycobiont.

Known Lichen Sources:

-

Parmotrema tinctorum : Widely cited as a source of this compound and its precursor, orsellinic acid.[1][2]

-

Parmotrema cristiferum : This species has been shown to contain this compound alongside related phenolic compounds.[3]

-

Parmotrema stuppeum : Benzene and acetone extracts of this lichen have yielded this compound.

-

Peltigera leucophlebia : Identified as containing this compound as one of its active components.[4]

-

Heterodermia obscurata : A known source of various orcinol derivatives, including this compound.

-

Evernia prunastri : While not a primary source for isolation, studies have shown that methyl β-orsellinate (an isomer) accumulates when its biosynthetic pathway is inhibited.[5]

-

Lecania brialmontii : Metabolomic profiling of this Antarctic lichen has tentatively identified the presence of this compound.[6]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly based on the lichen species, environmental conditions, and the substrate on which the lichen grows. High-Performance Liquid Chromatography (HPLC) is the standard method for quantification.[7]

| Lichen Species | Substrate/Condition | This compound Yield (mg/g dry weight) | Reference |

| Parmotrema tinctorum | Nylon Mesh (Transplanted) | 2.5 ± 0.3 | [1] |

| Parmotrema tinctorum | Bark of Host Tree | 1.9 ± 0.1 | [1] |

| Parmotrema tinctorum | Not specified | 0.006 (Calculated from 18.7 mg isolated from 3.15 kg powder) | [2][8][9] |

Experimental Protocols

Extraction of Crude Lichen Metabolites

The initial extraction aims to remove the secondary metabolites from the dried and powdered lichen thalli. Acetone is a highly effective and commonly used solvent.

Protocol: Maceration Extraction

-

Preparation : Air-dry the collected lichen thalli (e.g., Parmotrema tinctorum) and grind them into a fine powder.

-

Extraction : Submerge the lichen powder (e.g., 3.15 kg) in a suitable solvent such as acetone at room temperature.[2] For smaller scale, use approximately 10 g of lichen powder per 500 mL of acetone.[10]

-

Maceration : Allow the mixture to stand overnight, or for up to 24 hours with continuous stirring (e.g., using a magnetic stirrer), to ensure complete extraction.[1][10]

-

Filtration : Filter the mixture to separate the lichen thalli from the solvent extract.

-

Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. This yields a crude extract containing a mixture of lichen substances.

Isolation and Purification of this compound

Column chromatography is the standard method for isolating individual compounds from the crude extract.

Protocol: Silica Gel Column Chromatography

-

Column Preparation : Prepare a chromatography column with silica gel 60 as the stationary phase.

-

Sample Loading : Dissolve the crude acetone extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the prepared column.

-

Elution : Elute the column with a non-polar to polar solvent gradient system. A system of n-hexane-chloroform (e.g., starting at 7:3 v/v and moving to 5:5 v/v) has been used successfully to isolate this compound from Parmotrema tinctorum.[2][8][9]

-

Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).

-

Identification : Combine fractions containing the compound of interest (identified by comparison with a standard) and evaporate the solvent to yield purified this compound. The structure and purity should be confirmed by spectroscopic methods (NMR, MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for analyzing secondary metabolites in Parmotrema tinctorum.[1][11][12]

HPLC System Parameters

-

Column : Reversed-phase C18 column (e.g., ODS Hypersil, 250 x 4.0 mm, 5 µm particle size).[1][12]

-

Mobile Phase A : 1% Phosphoric Acid in water.[1]

-

Mobile Phase B : 100% Methanol.[1]

-

Elution Program : Gradient elution. A typical program starts with a lower concentration of methanol (e.g., 30%), increasing to 70% over 14 minutes, and then to 100% over the next 30 minutes.[5][12]

-

Flow Rate : 0.7 mL/min.[12]

-

Detection : UV detector at 265 nm (for this compound) or 254 nm.[1][12]

-

Standard : A pure standard of this compound is required for creating a calibration curve for absolute quantification.

Signaling and Biosynthetic Pathways

This compound is a polyketide, synthesized via the acetyl-polymalonate pathway, which is common for many aromatic lichen substances. The biosynthesis is carried out by the fungal partner (mycobiont) of the lichen symbiosis.

Biosynthesis Overview The pathway begins with the fundamental building blocks of acetyl-CoA and malonyl-CoA. A non-reducing polyketide synthase (PKS) enzyme catalyzes the successive condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units. This process, followed by cyclization and aromatization, forms the core phenolic ring structure, orsellinic acid. In the final step, the carboxylic acid group of orsellinic acid is esterified with methanol, catalyzed by a methyltransferase enzyme, to yield this compound.

Visualizations

Caption: Biosynthetic pathway of this compound from primary metabolites.

Caption: Workflow for isolation and quantification of this compound.

References

- 1. lichen.ru.ac.th [lichen.ru.ac.th]

- 2. Phenolic compounds from the lichen Parmotrema tinctorum | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 3. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of tenuiorin and this compound from the lichen Peltigera leucophlebia on 5-/15-lipoxygenases and proliferation of malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Metabolomic Profiling, Antioxidant and Enzyme Inhibition Properties and Molecular Docking Analysis of Antarctic Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. help.lichenportal.org [help.lichenportal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] HPLC Analysis of Secondary Metabolites in the Lichen Parmotrema tinctorum from Different Substrates | Semantic Scholar [semanticscholar.org]

- 12. lichen.ru.ac.th [lichen.ru.ac.th]

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Data and Structural Elucidation of Methyl Orsellinate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. This technical guide provides an in-depth analysis of the spectroscopic data of methyl orsellinate, a naturally occurring phenolic compound with potential pharmaceutical applications. We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside explicit experimental protocols for its isolation and analysis.

This compound (IUPAC name: methyl 2,4-dihydroxy-6-methylbenzoate) is a key secondary metabolite found in various lichen species.[1] Its structural elucidation is a fundamental process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide will walk through the data and methodologies required to unequivocally determine its structure.

Spectroscopic Data Summary

The structural identity of this compound is confirmed through the comprehensive analysis of its spectroscopic data. The key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized in the tables below for clear comparison and reference.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.88 | Singlet | 1H | Ar-OH (C2-OH, Intramolecular H-bond) |

| 6.25 | Doublet | 1H | Ar-H (H-3) |

| 6.20 | Doublet | 1H | Ar-H (H-5) |

| 5.50 | Singlet (broad) | 1H | Ar-OH (C4-OH) |

| 3.89 | Singlet | 3H | -OCH₃ |

| 2.45 | Singlet | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 172.6 | C=O (Ester) |

| 165.7 | C-4 |

| 163.4 | C-2 |

| 141.2 | C-6 |

| 111.3 | C-5 |

| 106.8 | C-1 |

| 98.7 | C-3 |

| 52.2 | -OCH₃ |

| 24.5 | Ar-CH₃ |

Table 3: IR Absorption Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3100 (broad) | O-H stretching (phenolic hydroxyl groups) |

| 2955 | C-H stretching (methyl group) |

| 1650 | C=O stretching (ester carbonyl, intramolecular H-bond) |

| 1620, 1580 | C=C stretching (aromatic ring) |

| 1300 - 1150 | C-O stretching (ester and phenol) |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | 53 | [M]⁺ (Molecular Ion) |

| 151 | 42 | [M - OCH₃]⁺ |

| 150 | 100 | [M - CH₃OH]⁺ |

| 122 | 54 | [M - CH₃OH - CO]⁺ |

| 94 | 14 | [C₆H₆O]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the protocols for the isolation, purification, and spectroscopic analysis of this compound.

Protocol 1: Isolation and Purification of this compound from Lichen

-

Sample Collection and Preparation: Collect fresh lichen material (e.g., Parmotrema species). Clean the lichen thalli of any debris and air-dry them at room temperature. Once dried, grind the lichen material into a fine powder.

-

Extraction: Macerate the powdered lichen material (100 g) in methanol (500 mL) at room temperature for 48 hours. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice with fresh methanol.

-

Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: Dissolve the crude extract in a mixture of diethyl ether and ethyl acetate (65:35 v/v).[2] Vigorously stir the mixture and separate the organic phase. Repeat this extraction three times.

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Dry the combined organic extracts and redissolve the residue in a minimal amount of methanol.

-

Perform preparative HPLC using a C18 column.

-

Use a gradient elution system with a mobile phase consisting of acetonitrile (Solvent A) and 0.1% aqueous formic acid (Solvent B). A typical gradient could be: 40% A for 2 min, then a linear gradient to 100% A over 30 min.

-

Monitor the elution at a suitable wavelength (e.g., 270 nm) and collect the fractions corresponding to the peak of this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Protocol 2: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard pulse sequences.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of purified this compound with dry potassium bromide. Alternatively, if the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate.

-

Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS). For GC-MS, the sample can be directly injected, while for LC-MS, it can be introduced via an HPLC system.

-

Visualizing the Path to Structure

To better illustrate the logical and experimental workflows in the structural elucidation of this compound, the following diagrams have been generated using the DOT language.

Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.

Figure 2: Logical workflow for the structural elucidation of this compound from spectroscopic data.

Conclusion

The structural elucidation of this compound is a classic example of the power of modern spectroscopic techniques. By combining the detailed information obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous picture of its molecular architecture can be constructed. The experimental protocols provided herein offer a clear and reproducible path for the isolation and analysis of this and similar natural products, which is a critical step in the journey of drug discovery and development.

References

Methyl Orsellinate: A Technical Guide to its Biological Activities and Pharmacological Potential

Abstract: Methyl Orsellinate is a naturally occurring phenolic compound, primarily isolated from various species of lichens and fungi. As a derivative of orsellinic acid, it has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological potential of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. We present quantitative data from key studies, detail the experimental protocols used for its evaluation, and visualize potential mechanisms of action and experimental workflows. While this compound itself demonstrates moderate activity in several areas, it serves as a valuable chemical scaffold for the development of more potent synthetic derivatives, highlighting its importance in drug discovery and development.

Introduction

Methyl 2,4-dihydroxy-6-methylbenzoate, commonly known as this compound, is a monoaromatic compound belonging to the orcinol derivatives class.[1] It is a secondary metabolite found in various natural sources, particularly lichens of the Parmotrema and Peltigera genera and numerous fungi.[1][2][3] Its biosynthesis from orsellinic acid positions it as a key precursor in the formation of more complex lichen products.[2] The presence of a phenolic ring structure underpins its diverse biological activities, which range from antioxidant and anti-inflammatory to antimicrobial and cytotoxic effects. This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for researchers exploring its therapeutic applications.

Pharmacological Activities

This compound has been evaluated for a range of pharmacological activities. While its potency can be moderate compared to other natural products or its synthetic derivatives, its broad spectrum of activity makes it a compound of interest.

Antioxidant Activity

This compound exhibits free radical scavenging properties, a common feature of phenolic compounds.[2] The primary method used to quantify this activity is the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay.[4] Studies indicate that while this compound is an active antioxidant, its efficacy is generally lower than that of its parent compounds, orsellinic acid and lecanoric acid.[4]

Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory potential through the inhibition of key enzymes in the inflammatory cascade. Specifically, it has been shown to be a moderate inhibitor of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of pro-inflammatory leukotrienes from arachidonic acid.[1]

Antimicrobial Activity

This compound possesses activity against a variety of microorganisms.[3] However, its potency is often surpassed by its derivatives. For instance, while this compound is active, its isomer methyl β-orsellinate and its synthetic brominated derivatives show significantly stronger inhibition against certain bacteria, particularly Staphylococcus aureus.[3] The minimum inhibitory concentration (MIC) for this compound and related compounds generally falls within the range of 30–500 µg/mL against various microbes.[3]

Anticancer and Cytotoxic Activity

The anticancer potential of this compound appears to be limited. Multiple studies have reported weak to no significant antiproliferative activity against a range of human cancer cell lines at standard concentrations.[1][5][6] In contrast, derivatives of this compound, particularly those with longer alkyl chains (orsellinates), exhibit a marked increase in cytotoxicity.[5][6][7] This suggests a strong structure-activity relationship where lipophilicity plays a crucial role in its cytotoxic effects.[7]

Quantitative Data Summary

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature.

Table 1: Enzyme Inhibition by this compound

| Target Enzyme | Test System | IC50 Value | Reference |

|---|---|---|---|

| 5-Lipoxygenase | Porcine Leukocytes | 59.6 µM | [1] |

| Alpha-glucosidase | In vitro assay | Weak Inhibition |[3] |

Table 2: Antimicrobial Activity of this compound and Derivatives

| Compound | Microorganism | MIC Value | Reference |

|---|---|---|---|

| This compound | Various | 30-500 µg/mL | [3] |

| Methyl 3,5-dibromo-orsellinate | Staphylococcus aureus | 4 µg/mL | [3] |

| n-Propyl Orsellinate | Staphylococcus aureus | 7.8 - 62.5 µg/mL | [8] |

| n-Pentyl Orsellinate | Staphylococcus aureus | 7.8 - 62.5 µg/mL | [8] |

| n-Hexyl Orsellinate | Staphylococcus aureus | 7.8 - 62.5 µg/mL |[8] |

Table 3: Cytotoxic Activity of this compound and Derivatives

| Compound | Cell Line(s) | IC50 / LC50 Value | Reference |

|---|---|---|---|

| This compound | T-47D, PANC-1, WIDR | No detectable activity | [1] |

| This compound | HEp-2, MCF7, 786-0, B16-F10 | > 50 µg/mL | [5][6] |

| n-Butyl Orsellinate | HEp-2, MCF7, 786-0, B16-F10 | 7.2 - 14.0 µg/mL | [5][6] |

| Hexyl Orsellinate | Brine Shrimp (Artemia salina) | LC50 = 31 µM |[7] |

Signaling Pathways and Logical Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the pharmacological context of this compound.

Caption: Experimental workflow from natural source to in vitro bioactivity testing.

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Caption: Logical diagram of structure-activity relationships for orsellinates.

Experimental Methodologies

The evaluation of this compound's bioactivities relies on standardized in vitro assays. Below are the methodologies for key experiments cited.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][8]

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM) and stored in the dark. A working solution is prepared by diluting the stock to achieve an absorbance of ~1.0 at 517 nm.[3]

-

Sample Preparation: this compound and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent and prepared in a series of dilutions.

-

Reaction: A defined volume of the sample dilution is mixed with an equal volume of the DPPH working solution in a 96-well plate or cuvette.[3]

-

Incubation: The mixture is incubated at room temperature in the dark for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.[3]

-

Calculation: The percentage of scavenging activity is calculated relative to a control containing only solvent and the DPPH solution. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of the LOX enzyme, which is involved in the inflammatory pathway.[2][9]

-

Reagent Preparation: A buffer solution (e.g., 0.1 M sodium phosphate, pH 8.0), a solution of soybean lipoxygenase, and a substrate solution (e.g., sodium linoleate) are prepared.[2]

-

Pre-incubation: The enzyme solution is pre-incubated with various concentrations of this compound (or a positive control) for a short period (e.g., 10 minutes at 25°C).[2]

-

Reaction Initiation: The reaction is initiated by adding the substrate (sodium linoleate) to the enzyme-inhibitor mixture.[2]

-

Measurement: The enzymatic conversion of the substrate results in the formation of a conjugated diene, which can be monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.[2][9]

-

Calculation: The rate of reaction is determined from the change in absorbance. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Broth Microdilution Assay for MIC

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4][10]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., ~10^6 CFU/mL).[4]

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in the wells of a 96-well microtiter plate using the broth medium.[4]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C).[4]

-

Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content, and is widely used for cytotoxicity screening.[1][5]

-

Cell Plating: Adherent cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).

-

Cell Fixation: The cell monolayers are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1][5]

-

Staining: The plates are washed, and the fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[1]

-

Washing: Unbound dye is removed by washing repeatedly with 1% acetic acid.[5]

-

Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at ~510-540 nm using a microplate reader.[1][11] The absorbance is proportional to the cellular protein mass.

Future Perspectives and Conclusion

This compound stands as a compound with modest but broad-spectrum biological activities. Its true potential may not lie in its direct application as a therapeutic agent, but rather as a foundational scaffold in medicinal chemistry. The clear structure-activity relationships observed, where increased lipophilicity through alkyl chain elongation dramatically enhances cytotoxic and antimicrobial effects, provide a clear path for rational drug design.[5][7][8] Similarly, modifications to the aromatic ring, such as halogenation, have been shown to yield derivatives with potent and selective antimicrobial activity.[3]

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

Unveiling the Antioxidant Potential of Methyl Orsellinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl orsellinate, a naturally occurring phenolic compound derived from lichens, has garnered significant interest for its diverse biological activities, including its potential as an antioxidant.[1] This technical guide provides an in-depth exploration of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic applications of this compound.

In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been primarily evaluated through its ability to scavenge free radicals. The most extensively studied method for this compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Data Summary

The free radical scavenging activity of this compound and its related compounds against the DPPH radical is summarized in the table below. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |

| This compound | 167.25 |

| Orsellinic Acid | 5.01 |

| Lecanoric Acid | 42.87 |

| Gallic Acid (Standard) | Not specified in the same study, but used as a control. |

Data sourced from a study by Honda et al., which evaluated a series of orsellinates.

The data clearly indicates that while this compound possesses radical scavenging activity, it is less potent than its parent compound, orsellinic acid, and the related depside, lecanoric acid. The esterification of the carboxylic acid group in orsellinic acid to form this compound appears to reduce the radical scavenging capacity in the DPPH assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following section outlines a representative protocol for the most commonly cited antioxidant assay for this compound.

DPPH Radical Scavenging Assay

This method is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from violet to yellow, measured spectrophotometrically.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or other suitable solvent)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the DPPH solution to a specific volume of each this compound dilution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period, typically 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only the solvent and a control containing the solvent and the DPPH solution should also be measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample (DPPH solution with this compound).

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH Assay Workflow

Potential Mechanisms of Antioxidant Action: Signaling Pathways

While direct radical scavenging is a primary mechanism for phenolic antioxidants, their protective effects can also be mediated through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Although direct evidence for the activation of the Keap1-Nrf2 pathway by this compound is currently lacking in the scientific literature, its phenolic structure suggests that this is a plausible and important area for future investigation.

Potential Keap1-Nrf2 Signaling Pathway

Future Directions and Conclusion

The available data indicates that this compound possesses antioxidant properties, primarily demonstrated through its capacity to scavenge DPPH radicals. However, to fully elucidate its potential as a therapeutic agent, further research is warranted in the following areas:

-

Comprehensive Antioxidant Profiling: Evaluation of this compound's activity using a broader range of antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays, would provide a more complete picture of its antioxidant capabilities.

-

Cellular Antioxidant Activity: Investigating the ability of this compound to mitigate oxidative stress in cellular models is a critical next step to assess its biological relevance.

-

Mechanism of Action: Studies focusing on the modulation of key signaling pathways, such as the Keap1-Nrf2 pathway, by this compound will provide valuable insights into its molecular mechanisms of action.

References

Investigating the antimicrobial and antifungal effects of Methyl Orsellinate.

An In-depth Technical Guide to the Antimicrobial and Antifungal Effects of Methyl Orsellinate

This compound, a naturally occurring phenolic compound commonly isolated from lichens, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.

Antimicrobial Activity of this compound

This compound has demonstrated inhibitory effects against a range of bacteria. The efficacy of its antimicrobial action is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible in vitro growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Bacteria

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | >160 | |

| This compound | Bacillus subtilis | 80-160 | |

| This compound | Pseudomonas aeruginosa | 80-160 | |

| This compound | Escherichia coli | 80-160 | |

| This compound Derivative (9a) | Staphylococcus aureus | 4 | |

| n-Propyl Orsellinate | Staphylococcus aureus | 7.8-62.5 | |

| n-Pentyl Orsellinate | Staphylococcus aureus | 7.8-62.5 | |

| n-Hexyl Orsellinate | Staphylococcus aureus | 7.8-62.5 | |

| n-Propyl Orsellinate | Xanthomonas campestris | 7.8-62.5 | |

| n-Pentyl Orsellinate | Xanthomonas campestris | 7.8-62.5 | |

| n-Hexyl Orsellinate | Xanthomonas campestris | 7.8-62.5 | |

| n-Propyl Orsellinate | Ralstonia solanacearum | 7.8-62.5 | |

| n-Pentyl Orsellinate | Ralstonia solanacearum | 7.8-62.5 | |

| n-Hexyl Orsellinate | Ralstonia solanacearum | 7.8-62.5 |

Note: The results indicate that while this compound itself has moderate activity, its synthetic derivatives and other orsellinates with longer carbon chains can exhibit more pronounced antibacterial effects.

Antifungal Activity of this compound

In addition to its antibacterial properties, this compound has shown significant activity against various fungal species.

Table 2: Antifungal Activity of this compound

| Compound | Fungal Species | Activity Noted | Reference |

| This compound | Candida albicans | MIC: 80-160 µg/mL | |

| This compound | Aspergillus niger | MIC: 80-160 µg/mL | |

| This compound | Trichophyton longifusus | Significant Activity | |

| This compound | Aspergillus flavus | Significant Activity | |

| This compound | Microsporum canis | Significant Activity | |

| This compound | Fusarium solani | Significant Activity |

Proposed Mechanism of Action

The precise signaling pathways of this compound's antimicrobial action are not yet fully elucidated. However, as a phenolic compound, its mechanism is likely multifaceted, targeting several key cellular processes in microorganisms.

Key Proposed Mechanisms for Phenolic Antimicrobials:

-

Membrane Disruption: Phenolic compounds can interfere with the bacterial cell membrane, altering its permeability and disrupting essential functions like electron transport and nutrient uptake. This can lead to the leakage of intracellular components and ultimately, cell death.

-

Enzyme Inhibition: These compounds can inhibit crucial bacterial enzymes by binding to them, often through hydrogen bonding. This can disrupt metabolic pathways essential for the microorganism's survival.

-

Nucleic Acid Synthesis Inhibition: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, preventing microbial replication.

-

Iron Chelation: Some polyphenols can chelate iron, an essential nutrient for bacterial growth, thereby limiting its availability to the microbes.

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

Standardized methods are crucial for evaluating the antimicrobial and antifungal efficacy of compounds like this compound. The following are detailed protocols for two common assays.

4.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Test compound (this compound) stock solution

-

Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Positive control (inoculum in broth without the test compound)

-

Negative control (sterile broth only)

-

Multichannel pipette

Procedure:

-

Preparation of Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Columns 11 and 12 will serve as controls.

-

Inoculation: a. Prepare the microbial inoculum in the appropriate broth, adjusting the turbidity to a 0.5 McFarland standard. This should then be diluted to achieve the final target concentration. b. Add 100 µL of the prepared inoculum to all wells from column 1 to 11. The final volume in these wells will be 200 µL. c. Add 100 µL of sterile broth to the wells in column 12 (negative/sterility control). Column 11 serves as the positive/growth control.

-

Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Result Interpretation: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.

Caption: Workflow for Broth Microdilution MIC Assay.

4.2. Agar Disk Diffusion Method

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

Sterile petri dishes with appropriate agar (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Sterile filter paper disks

-

Solution of this compound at a known concentration

-

Positive control (disk with a known antibiotic)

-

Negative control (disk with the solvent used to dissolve the compound)

-

Forceps

Procedure:

-

Plate Inoculation: a. Dip a sterile cotton swab into the standardized microbial inoculum. b. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

-

Disk Application: a. Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. b. Apply the positive and negative control disks to the same plate, ensuring they are spaced far enough apart to prevent the zones of inhibition from overlapping. c. Gently press the disks with sterile forceps to ensure complete contact with the agar.

-

Incubation: a. Invert the plates and incubate at the appropriate temperature for 18-24 hours.

-

Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

This compound demonstrates notable, albeit moderate, antimicrobial and significant antifungal activities. The data suggests that its efficacy can be substantially enhanced through chemical modification, such as the elongation of its ester side chain. The likely mechanisms of action, involving the disruption of microbial membranes and inhibition of essential enzymes, are characteristic of phenolic compounds and present multiple targets for antimicrobial action.

For drug development professionals, this compound serves as a promising scaffold for the synthesis of new antimicrobial agents. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways affected by this compound in various microorganisms.

-

Synthesizing and screening a broader library of orsellinate derivatives to optimize antimicrobial potency and spectrum.

-

Conducting in vivo studies to evaluate the efficacy and safety of promising lead compounds.

This comprehensive guide provides a foundation for researchers to further investigate and harness the therapeutic potential of this compound and its analogues in the ongoing fight against microbial infections.

Potential Anti-inflammatory Mechanisms of Methyl Orsellinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl orsellinate, a naturally occurring phenolic compound, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth analysis of the current scientific understanding of the anti-inflammatory mechanisms of this compound. While research is in its early stages, existing evidence points towards the inhibition of the 5-lipoxygenase pathway as a key mode of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of pharmaceutical research. This compound, a simple phenolic compound found in various lichens and fungi, has emerged as a candidate for investigation due to its reported biological activities. This guide consolidates the current knowledge on its potential anti-inflammatory mechanisms.

In Vitro Anti-inflammatory Activity

The primary evidence for the anti-inflammatory potential of this compound comes from in vitro studies. These investigations have focused on its ability to modulate key enzymes involved in the inflammatory cascade.

Inhibition of 5-Lipoxygenase (5-LOX)

The 5-lipoxygenase (5-LOX) enzyme is a critical player in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory conditions.

A key study demonstrated that this compound exhibits moderate inhibitory activity against 5-lipoxygenase from porcine leukocytes, with a reported half-maximal inhibitory concentration (IC50) of 59.6 µM[1].

Table 1: Quantitative Data on the Inhibition of 5-Lipoxygenase by this compound

| Enzyme Target | Source | Test Compound | IC50 (µM) | Reference |

| 5-Lipoxygenase | Porcine leukocytes | This compound | 59.6 | [1] |

Potential, Yet Unconfirmed, Anti-inflammatory Mechanisms

While the inhibition of 5-lipoxygenase is the most concretely established anti-inflammatory mechanism for this compound to date, its structural similarity to other known anti-inflammatory phenolic compounds suggests several other potential pathways that warrant investigation. It is crucial to note that the following sections are based on hypothetical mechanisms and require direct experimental validation for this compound.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of prostaglandin synthesis, which are central to the inflammatory response. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Given its phenolic structure, it is plausible that this compound could interact with the active site of COX enzymes.

Modulation of Nitric Oxide (NO) Production

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to vasodilation and cytotoxicity. Many anti-inflammatory compounds act by inhibiting iNOS expression or activity. Investigating the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages would be a critical step in elucidating its potential in this area.

Regulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are master regulators of the inflammatory cascade. The suppression of these cytokines is a hallmark of many anti-inflammatory agents. Future studies should assess the ability of this compound to modulate the production of these cytokines in relevant cell-based assays.

Interference with NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the transcriptional regulation of a vast array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The potential of this compound to interfere with the activation of these pathways represents a significant area for future research.

Experimental Protocols

To facilitate further investigation into the anti-inflammatory mechanisms of this compound, this section provides detailed methodologies for key experiments.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on the methodology used to determine the IC50 value of this compound against 5-lipoxygenase.

Objective: To determine the in vitro inhibitory effect of this compound on 5-lipoxygenase activity.

Materials:

-

Purified 5-lipoxygenase from porcine leukocytes

-

Arachidonic acid (substrate)

-

This compound

-

Appropriate buffer solution (e.g., Tris-HCl)

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a multi-well plate, add the assay buffer, the 5-lipoxygenase enzyme, and the different concentrations of this compound or vehicle control.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Monitor the formation of the product (e.g., by measuring the increase in absorbance at a specific wavelength) over time using a spectrophotometer.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key inflammatory signaling pathways that may be modulated by this compound.

Future Directions and Conclusion

The current body of evidence, though limited, suggests that this compound possesses anti-inflammatory properties, with the inhibition of 5-lipoxygenase being a key mechanism of action. However, to fully understand its therapeutic potential, further comprehensive research is imperative. Future investigations should focus on:

-

Broadening the Mechanistic Scope: Evaluating the effects of this compound on other key inflammatory mediators and pathways, including COX-2, nitric oxide production, pro-inflammatory cytokines, and the NF-κB and MAPK signaling cascades.

-

In Vivo Validation: Conducting in vivo studies using established animal models of inflammation, such as carrageenan-induced paw edema and TPA-induced ear edema, to assess the efficacy and safety of this compound in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anti-inflammatory compounds.

References

A Technical Guide on the Preliminary In Vitro Anticancer Activity of Methyl Orsellinate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl orsellinate, a naturally occurring phenolic compound, has been investigated for its potential biological activities, including its role as an anticancer agent. This technical document provides a concise overview of the preliminary in vitro anticancer activity of this compound. It focuses on presenting the available quantitative data, detailing the experimental protocols used for its evaluation, and visualizing key workflows. The evidence to date suggests that this compound exhibits limited cytotoxic activity on its own; however, its chemical scaffold serves as a crucial starting point for the development of more potent derivatives. This guide synthesizes the current understanding to inform future research and drug discovery efforts.

Quantitative Data Presentation: Cytotoxicity

The primary measure for the in vitro anticancer activity of a compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. Studies on this compound have consistently shown it to be less active compared to its long-chain ester derivatives.

One key study evaluated lecanoric acid and its derivatives against a panel of human cancer cell lines. The results indicated that this compound was largely inactive, with an IC50 value exceeding 50 µg/mL for all tested cell lines. In contrast, the cytotoxic activity of the orsellinates increased with the elongation of the alkyl chain from methyl to n-butyl, a phenomenon likely attributed to an increase in lipophilicity which may facilitate cell membrane penetration. The n-Butyl orsellinate derivative was the most active in this series, showing significant cytotoxicity.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

| Compound | HEp-2 (Larynx Carcinoma) | MCF7 (Breast Carcinoma) | 786-0 (Kidney Carcinoma) | B16-F10 (Murine Melanoma) |

| This compound | > 50 µg/mL | > 50 µg/mL | > 50 µg/mL | > 50 µg/mL |

| n-Butyl Orsellinate | 7.2 - 14.0 µg/mL | 7.2 - 14.0 µg/mL | 7.2 - 14.0 µg/mL | 11.4 µg/mL |

| Cisplatin (Control) | Not Reported | Not Reported | Not Reported | 12.5 µg/mL |

Experimental Protocols

The quantitative data presented above were primarily obtained using the Sulforhodamine B (SRB) assay, a reliable and widely used method for screening anticancer compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content. The methodology is optimized for assessing the cytotoxicity of compounds against adherent cells in a 96-well format.[1]

Principle: Sulforhodamine B is a bright-pink aminoxanthene dye with two sulfonic groups.[2] Under mildly acidic conditions, it binds electrostatically to the basic amino acid residues of proteins. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

Step-by-Step Protocol:

-

Cell Plating: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 2,000 cells/well) and allowed to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Compound Treatment: A range of concentrations of the test compound (e.g., this compound) is added to the wells. Control wells containing untreated cells and vehicle controls are also included. The plates are then incubated for a specified period, typically 72-96 hours.[3]

-

Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are incubated at 4°C for at least one hour.[4]

-

Washing: The plates are washed four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound cells.[4] The plates are then left to air dry completely at room temperature.

-

Staining: A volume of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[3][4]

-

Removal of Unbound Dye: After staining, the plates are quickly washed four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[4]

-

Solubilization and Absorbance Reading: The plates are air-dried again. The protein-bound dye is then solubilized by adding a 10 mM Tris base solution (pH 10.5) to each well.[4] The plates are placed on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

-

Data Analysis: The optical density (OD) of each well is measured using a microplate reader at an absorbance of approximately 510 nm.[4] The percentage of cell growth inhibition is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the standardized workflow for the Sulforhodamine B (SRB) assay as described in the protocol.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Signaling Pathway Target

While the precise molecular mechanism of action for this compound has not been thoroughly elucidated, many natural phenolic compounds exert their anticancer effects by modulating key oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated cascades in human cancers, controlling cell proliferation, survival, and metabolism. It therefore represents a plausible, though unconfirmed, target for compounds like orsellinates.

Caption: The PI3K/Akt/mTOR signaling pathway, a potential anticancer target.

Conclusion and Future Directions

The available in vitro data indicate that this compound possesses weak anticancer activity, with IC50 values generally above 50 µg/mL. However, the study of this compound and its analogues has been valuable in establishing a clear structure-activity relationship: increasing the lipophilicity by elongating the ester alkyl chain significantly enhances cytotoxic potency. This suggests that the orsellinic acid scaffold is a promising template for derivatization.

Future research should focus on two key areas:

-

Lead Optimization: Synthesizing novel derivatives of the orsellinic acid core to improve potency and selectivity against cancer cells.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the more active orsellinate derivatives. Understanding these mechanisms is critical for the rational design of new therapeutic agents and for identifying potential biomarkers for patient stratification.

References

- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 2. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. SRB assay for measuring target cell killing [protocols.io]

Role of Methyl Orsellinate as a secondary metabolite in lichens.

An In-depth Technical Guide to Methyl Orsellinate as a Secondary Metabolite in Lichens

Abstract

Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique secondary metabolites.[1] These compounds, often referred to as lichen substances, are not essential for primary metabolic processes but play crucial roles in the organism's survival, including defense, photoprotection, and allelopathy.[1] Among the vast array of these natural products, this compound, a simple monoaromatic compound, serves as a fundamental building block for more complex depsides and exhibits a range of interesting biological activities.[2][3] This technical guide provides a comprehensive overview of the role of this compound, detailing its biosynthesis, physicochemical properties, biological activities, and the experimental protocols used for its study. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development seeking to explore the potential of lichen-derived compounds.

Biosynthesis of this compound

This compound is a derivative of orsellinic acid, a foundational molecule in the biosynthesis of many lichen phenolics. The production of orsellinic acid occurs via the acetyl-polymalonate pathway, a major route for secondary metabolite synthesis in fungi.[4][5] This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units, which undergo repetitive condensation reactions catalyzed by a specific type of enzyme known as a non-reducing polyketide synthase (NR-PKS).[6][7]

The core process involves the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules, followed by an intramolecular cyclization (orsellinate-type cyclization) to form the orsellinic acid scaffold.[4] this compound is subsequently formed through the esterification of the carboxylic acid group of orsellinic acid. This monomer can then be further modified or condensed to form more complex structures like didepsides (e.g., lecanoric acid) and tridepsides (e.g., gyrophoric acid).[1][2]

Caption: Simplified biosynthetic pathway of this compound.

Physicochemical Properties and Occurrence

This compound is a methyl ester of orsellinic acid. Its fundamental chemical and physical properties are summarized in Table 1. It has been identified as a natural product in several lichen species, often co-occurring with its derivatives like lecanoric acid and atranorin.[8][9]

| Property | Value |

| IUPAC Name | methyl 2,4-dihydroxy-6-methylbenzoate |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 3187-58-4 |

| Appearance | White amorphous powder |

| Known Lichen Sources | Peltigera leucophlebia, Pseudocyphellaria crocata, Usnea diffracta, Stereocaulon alpinum, Parmotrema stuppeum |

Table 1: Physicochemical properties and known lichen sources of this compound.[3][8][9]

Biological and Pharmacological Activities

This compound has been investigated for several biological activities, although in some cases its efficacy is moderate compared to more complex lichen substances. Its role as a simple phenolic monomer makes it an interesting subject for structure-activity relationship studies.

Anti-inflammatory Activity

One of the most notable activities of this compound is its ability to inhibit lipoxygenases (LOX).[3] These enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into pro-inflammatory leukotrienes.[10] By inhibiting 5-lipoxygenase, this compound can potentially mitigate inflammatory responses.[3]

Caption: Mechanism of 5-Lipoxygenase inhibition by this compound.

Antimicrobial Activity

Orsellinates, as a class of compounds, have demonstrated antimicrobial properties against various microorganisms.[11] While this compound itself is reported to have antimicrobial activity, some studies indicate it is a weaker inhibitor compared to its isomer, methyl β-orsellinate, or orsellinates with longer alkyl chains.[11][12] Its activity is generally more pronounced against Gram-positive bacteria.[13]

Other Activities

Investigations into other potential therapeutic effects have yielded mixed results. This compound has been reported as a weak inhibitor of the enzyme alpha-glucosidase, which is a target for managing type 2 diabetes.[11] In antioxidant screening via the DPPH assay, it has shown insignificant radical scavenging activity in some studies.[14] Furthermore, it exhibited no detectable antiproliferative effects on tested human breast, pancreatic, and colon cancer cell lines.[3]

Summary of Quantitative Biological Data

The quantitative data available for the biological activities of this compound are summarized in Table 2.

| Activity Type | Assay Target/Organism | Result | Reference |

| Anti-inflammatory | 5-Lipoxygenase (porcine) | IC₅₀ = 59.6 µM | [3] |

| Antimicrobial | Various microorganisms | MIC values for orsellinates: 30–500 µg/mL | [11] |

| Antiproliferative | T-47D, PANC-1, WIDR cell lines | No detectable activity | [3] |

| Enzyme Inhibition | Alpha-glucosidase | Weak inhibitor (specific IC₅₀ not reported) | [11] |

| Antioxidant | DPPH radical scavenging | Insignificant activity | [14] |

Table 2: Summary of quantitative biological activity data for this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound, compiled from various research articles.

Extraction and Isolation from Lichen Thalli

This protocol describes a general procedure for the extraction and purification of this compound from dried lichen material.

-

Preparation: Air-dry lichen thalli (e.g., 10 g) are ground into a fine powder.

-

Extraction: The powdered lichen is macerated in a suitable solvent, such as acetone or a diethyl ether:ethyl acetate mixture (e.g., 65:35 v/v), for 24 hours at room temperature with continuous stirring.[15][16]

-

Concentration: The solvent is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification (Column Chromatography): The crude extract is subjected to silica gel column chromatography. Elution is performed with a solvent gradient, typically starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate) and gradually increasing polarity.[11]

-

Fraction Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using an appropriate mobile phase (e.g., cyclohexane:ethyl acetate:acetic acid). Spots are visualized under UV light (254 nm).[11]

-

Final Purification: Fractions containing the compound of interest are pooled, concentrated, and may be further purified by preparative TLC or recrystallization to obtain pure this compound.

Caption: General experimental workflow for extraction and isolation.

Quantification by RP-HPLC

This method is adapted from a validated protocol for the simultaneous determination of this compound in Usnea diffracta.[8]

-

Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or DAD detector.

-

Stationary Phase: Kromasil-C18 column (4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent A) and 1% aqueous acetic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: A standard curve is generated using pure this compound at known concentrations (e.g., 0.1 to 100 µg/mL). The concentration in the sample extract is determined by comparing its peak area to the standard curve.

Biological Assay Protocols

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase.[3][17]

-

Reagent Preparation:

-

Enzyme Solution: Soybean 15-lipoxygenase (or other LOX) diluted in 0.1 M phosphate buffer (pH 8.0).

-

Substrate Solution: Linoleic acid dissolved in buffer.

-

Test Compound: this compound dissolved in DMSO to create a stock solution, then diluted to final concentrations.

-

-

Assay Procedure (96-well plate):

-

To each well, add 160 µL of phosphate buffer, 10 µL of the test compound dilution, and 20 µL of the enzyme solution.

-

Incubate the mixture for 10 minutes at 25 °C.

-

Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.

-

Measure the change in absorbance at 234 nm over 5-6 minutes using a microplate reader.

-

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is determined by plotting inhibition percentage against compound concentration.

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism using the broth microdilution method.[12][18]

-

Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the broth medium.

-

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37 °C for 16-24 hours.

-

Determination of MIC: The MIC is visually identified as the lowest concentration of this compound in which there is no turbidity (visible growth).[18]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This colorimetric assay is used to screen for inhibitors of alpha-glucosidase.[19][20]

-

Reagent Preparation:

-

Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL) in phosphate buffer (pH 6.8).

-

Substrate Solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1 mM) in phosphate buffer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Test Compound: this compound dissolved in DMSO/buffer.

-

-

Assay Procedure (96-well plate):

-

Add 20 µL of the test compound and 20 µL of the enzyme solution to each well.

-

Incubate for 5 minutes at 37 °C.

-

Add 20 µL of the pNPG substrate solution to start the reaction.

-

Incubate for an additional 20 minutes at 37 °C.

-

Stop the reaction by adding 50 µL of the Na₂CO₃ solution.

-

-

Measurement: Read the absorbance of the yellow product (p-nitrophenol) at 405 nm. Calculate the percentage inhibition and the IC₅₀ value.

Conclusion and Future Outlook

This compound represents a fundamental phenolic unit in lichen secondary metabolism. While its own biological activities, such as anti-inflammatory action through 5-lipoxygenase inhibition, are noteworthy, its primary significance may lie in its role as a biosynthetic precursor to a vast library of more complex and potent depsides and depsidones. The moderate bioactivities observed suggest that it could be a valuable scaffold for synthetic modification to enhance therapeutic potential. For drug development professionals, understanding the structure-activity relationships, starting from simple monomers like this compound, is crucial for designing novel therapeutics inspired by lichen natural products. Future research should focus on quantitative analysis of this compound across a wider range of lichen species and further exploration of its potential synergistic effects with other metabolites.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Effects of tenuiorin and this compound from the lichen Peltigera leucophlebia on 5-/15-lipoxygenases and proliferation of malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Determination of atranol, lecanorin, ethyl orsellinate and this compound in Usnea diffracta by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Optimizing the Extraction of Polyphenols from Different Edible Lichens Using Response Surface Methodology and the Determination of Their Mineral and Antibacterial Properties [mdpi.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro α-glucosidase inhibitory assay [protocols.io]

- 20. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety Profile and Toxicological Data for Methyl Orsellinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for Methyl Orsellinate. Direct toxicological studies on this compound are limited. Therefore, this guide employs a read-across approach, primarily utilizing data from structurally similar compounds, such as parabens (e.g., methylparaben) and the parent compound, orsellinic acid, to infer the potential safety profile of this compound. This approach is a standard toxicological practice for risk assessment in the absence of substance-specific data.

Executive Summary

Based on this read-across approach, this compound is anticipated to have low acute toxicity via oral, dermal, and inhalation routes. It is not expected to be genotoxic or carcinogenic. While some related compounds (parabens) have shown very weak estrogenic activity at high doses, they are not considered reproductive or developmental toxicants at relevant exposure levels. Skin and eye irritation potential may be present, warranting appropriate handling procedures.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Methyl 2,4-dihydroxy-6-methylbenzoate |

| Synonyms | This compound, Orsellinic acid methyl ester, Methyl o-orsellinate |

| CAS Number | 3187-58-4 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | Powder |

| pKa | 8.27 ± 0.23 (Predicted) |

| LogP (o/w) | 2.380 (Estimated) |

| Water Solubility | 1070 mg/L @ 25 °C (Estimated) |

Toxicological Profile (Read-Across Approach)

Acute Toxicity

No specific LD50 data for this compound is available. A Safety Data Sheet (SDS) classifies it as "harmful if swallowed, in contact with skin, or if inhaled"[1]. A read-across from methylparaben, a structurally similar compound, suggests low acute toxicity.

| Endpoint | Analog Compound | Species | Route | Value | Reference |

| LD50 | Methylparaben | Rat | Oral | >5000 mg/kg bw | |

| LD50 | Methylparaben | Rat | Oral | 2100 mg/kg bw | |

| LD50 | Ethylparaben | Rat | Oral | >3100 mg/kg bw | |

| LD50 | Propylparaben | Rat | Oral | >15000 mg/kg bw |

Repeated Dose Toxicity

No repeated-dose toxicity studies were identified for this compound. However, extensive studies on parabens, including 90-day oral toxicity studies in rats (following OECD Guideline 408), have been conducted. These studies consistently show a high No-Observed-Adverse-Effect Level (NOAEL).

| Endpoint | Analog Compound | Species | Duration | NOAEL | Observations | Reference |

| NOAEL | Methylparaben | Rat | 90-day | 1000 mg/kg bw/day | No signs of systemic toxicity. No effects on reproductive organs, sperm parameters, or thyroid hormones. | [2] |

| NOAEL | Propylparaben | Rat | 90-day | 1000 mg/kg bw/day | No signs of systemic toxicity. No effects on reproductive organs, sperm parameters, or thyroid hormones. | [2] |

Genotoxicity

No direct genotoxicity data for this compound was found. Studies on parabens, including the bacterial reverse mutation assay (Ames test), are predominantly negative.